An In-depth Technical Guide to the Chemical Properties and Structure of Formetanate Hydrochloride
An In-depth Technical Guide to the Chemical Properties and Structure of Formetanate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Formetanate (B1673542) hydrochloride. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise, data-driven insights.
Chemical and Physical Properties
Formetanate hydrochloride is a white to yellowish crystalline solid or powder with a faint odor.[1][2] It is a carbamate (B1207046) insecticide and acaricide known for its high solubility in water.[3][4] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆ClN₃O₂ | [5][6] |
| Molecular Weight | 257.72 g/mol | [1][7][8] |
| Melting Point | 200-202 °C (decomposes) | [1][7] |
| Water Solubility | 822,000 mg/L (at 25 °C) | [1][6] |
| Vapor Pressure | 1.6 x 10⁻⁶ Pa (at 25 °C) | [1][6] |
| Density | ~1.09 - 1.36 g/cm³ (estimate) | [1][6] |
| pKa | 8.0 (base) | [2][6] |
| CAS Registry Number | 23422-53-9 | [1][9] |
Chemical Structure and Nomenclature
Formetanate hydrochloride is the hydrochloride salt of Formetanate. Its chemical structure is unique, incorporating both a carbamate ester and a formamidine (B1211174) group, which contributes to its biological activity and physical properties.[3][10]
-
IUPAC Name : 3-{[(EZ)-(dimethylamino)methylene]amino}phenyl methylcarbamate hydrochloride[11]
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CAS Name : Methanimidamide, N,N-dimethyl-N′-[3-[[(methylamino)carbonyl]oxy]phenyl]-, monohydrochloride[1][12]
The structure consists of a phenyl N-methylcarbamate moiety linked to a N,N-dimethylformamidine group. The hydrochloride salt form enhances its water solubility.
Mechanism of Action: Cholinesterase Inhibition
Formetanate hydrochloride functions as a potent, reversible inhibitor of the acetylcholinesterase (AChE) enzyme.[3][12][14] This is the primary mechanism underlying its insecticidal and acaricidal activity.
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Binding to AChE : As a carbamate insecticide, Formetanate hydrochloride carbamylates the serine hydroxyl group at the active site of the AChE enzyme.[12][14]
-
Inhibition of Acetylcholine (B1216132) Hydrolysis : This binding prevents the enzyme from hydrolyzing its natural substrate, the neurotransmitter acetylcholine (ACh).[3][5]
-
Accumulation of Acetylcholine : The inhibition of AChE leads to an accumulation of ACh at the synaptic cleft.[3]
-
Neurotoxicity : The excess ACh results in continuous stimulation of cholinergic receptors in the nervous system of the target pest, leading to hyperexcitation, convulsions, paralysis, and ultimately, death.[3][15]
Unlike organophosphates, the carbamylation of AChE by N-methyl carbamates like Formetanate is reversible, allowing for the eventual reactivation of the enzyme.[12][14]
Experimental Protocols and Analytical Methods
Detailed experimental protocols are specific to individual research objectives. However, established analytical methods for the quantification and analysis of Formetanate hydrochloride are documented.
-
Product Analysis : The analysis of the active ingredient in commercial formulations can be performed by titrating the hydrochloride salt with a standard alkali solution.[1]
-
Residue Analysis : A common method for detecting residues of Formetanate hydrochloride in plant commodities is Gas Chromatography with Electron Capture Detection (GC/ECD). This procedure involves the hydrolysis of all residues (the parent compound and its metabolites) to 3-aminophenol, which is then derivatized and quantified.[12]
Synthesis and Manufacturing
The commercial production of Formetanate hydrochloride involves a multi-step chemical synthesis.
General Synthesis Pathway: The manufacturing process involves the reaction of methyl isocyanate with m-(((dimethylamino)methylene)amino)phenol.[1] This intermediate is synthesized from 3-aminophenol. The final step is the treatment with hydrochloric acid to form the stable, water-soluble hydrochloride salt.[16]
Chemical Reactivity and Stability
Formetanate hydrochloride is a carbamate ester and exhibits reactivity characteristic of this class.[1][15]
-
Hydrolysis : The compound is susceptible to hydrolysis. The rate is highly dependent on pH. It is hydrolyzed rapidly under basic conditions and is more stable in acidic to neutral solutions.[1][2] For instance, at 22 °C, the half-life is reported to be 65 days at pH 5, 23 hours at pH 7, and 2 hours at pH 9.[2] The formamidine group has been shown to be more labile than the carbamate group under basic conditions.[10]
-
Incompatibilities : It is incompatible with strong acids, strong bases, and strong reducing agents.[1][15] Contact with strongly oxidizing acids, peroxides, and hydroperoxides should be avoided.[2][15]
-
Photolysis : The compound can undergo photolysis in aqueous solutions and on soil surfaces.[2]
This guide provides a foundational understanding of Formetanate hydrochloride for scientific and developmental applications. For specific experimental use, researchers should consult detailed safety data sheets and relevant peer-reviewed literature.
References
- 1. echemi.com [echemi.com]
- 2. FORMETANATE HYDROCHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Formetanate hydrochloride | 23422-53-9 | Benchchem [benchchem.com]
- 4. CAS 23422-53-9: Formetanate hydrochloride | CymitQuimica [cymitquimica.com]
- 5. Formetanate Hydrochloride (CAS 23422-53-9) - Analytical Standard, Best Price Mumbai Supplier [nacchemical.com]
- 6. 23422-53-9 CAS MSDS (FORMETANATE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Formetanate hydrochloride | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. Formetanate - Wikipedia [en.wikipedia.org]
- 10. Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Chemical Details - Pesticide Info [pesticideinfo.org]
- 14. Formetanate | C11H15N3O2 | CID 31099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. FORMETANATE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Formetanate hydrochloride [sitem.herts.ac.uk]
